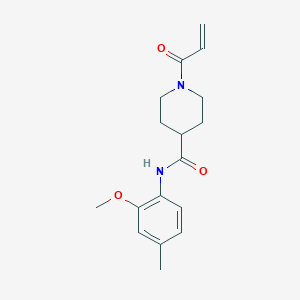![molecular formula C14H23NO3 B2582031 6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2137768-40-0](/img/structure/B2582031.png)
6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid is a chemical compound that belongs to the class of bicyclic compounds. It is also known as Gabapentin, which is a medication commonly used to treat epilepsy and neuropathic pain. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the brain and spinal cord, which reduces the release of excitatory neurotransmitters such as glutamate and substance P.
Mechanism of Action
Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the brain and spinal cord, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a reduction in neuronal excitability and a decrease in the transmission of pain signals. Gabapentin also increases the synthesis and release of GABA, which further inhibits the transmission of pain signals.
Biochemical and Physiological Effects:
Gabapentin has been shown to have a number of biochemical and physiological effects. It increases the synthesis and release of GABA, which is an inhibitory neurotransmitter in the central nervous system. It also reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Gabapentin has also been shown to have an effect on the immune system by reducing the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Gabapentin has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in both animal and human models. Another advantage is that it has a relatively low toxicity and is generally well-tolerated by patients. However, one limitation is that it has a short half-life and requires multiple dosing to maintain therapeutic levels in the blood. Another limitation is that it can cause dizziness, drowsiness, and other side effects, which can limit its use in certain patient populations.
Future Directions
There are several future directions for research on Gabapentin. One area of research is the development of new formulations that can improve its bioavailability and reduce the need for multiple dosing. Another area of research is the identification of new indications for Gabapentin, such as the treatment of depression, schizophrenia, and chronic pain. There is also ongoing research on the role of Gabapentin in modulating the immune system and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of Gabapentin in various patient populations.
Synthesis Methods
The synthesis of Gabapentin involves the reaction of 1,2-cyclohexanedione with aminomalononitrile to form 2-amino-5-cyanocyclohex-3-enecarboxylic acid. This intermediate is then reacted with methylamine to form 2-(aminomethyl)cyclohexanone, which is further reacted with acetic anhydride to form 2-(2-methylpentanoylamino)hexan-1,6-dione. The final step involves the cyclization of this compound to form Gabapentin.
Scientific Research Applications
Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders such as epilepsy, neuropathic pain, anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It is also effective in reducing neuropathic pain in patients with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. Gabapentin has been shown to have anxiolytic and mood-stabilizing effects in patients with anxiety disorders and bipolar disorder. It has also been shown to reduce alcohol cravings and withdrawal symptoms in patients with alcohol dependence.
properties
IUPAC Name |
6-(2-methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-4-8(2)13(16)15-12-7-9-5-10(14(17)18)6-11(9)12/h8-12H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBRQSCSPSWDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1CC2C1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpentanamido)bicyclo[3.2.0]heptane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide](/img/structure/B2581948.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)


![(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one](/img/structure/B2581958.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)
![3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581962.png)



![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)
